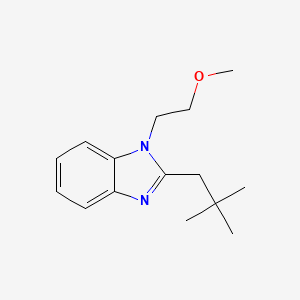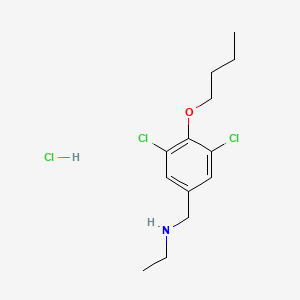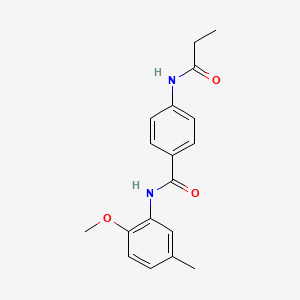![molecular formula C17H29N3O3 B4236925 1-cyclohexyl-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4236925.png)
1-cyclohexyl-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
1-cyclohexyl-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has shown potential as a therapeutic agent for the treatment of cancer, particularly in hematological malignancies.
Mechanism of Action
1-cyclohexyl-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide selectively targets RNA polymerase I transcription by binding to the DNA template and inhibiting the formation of the transcription initiation complex. This results in the suppression of ribosomal RNA synthesis and subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to the activation of apoptosis and cell cycle arrest, resulting in the inhibition of cancer cell growth.
Advantages and Limitations for Lab Experiments
1-cyclohexyl-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its selectivity for RNA polymerase I transcription and its ability to induce DNA damage and activate the DNA damage response pathway. However, it also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosing and administration.
Future Directions
There are several future directions for research on 1-cyclohexyl-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide, including its potential use in combination with other anti-cancer agents, its use in the treatment of specific types of cancer, and the development of more potent and selective analogs. Additionally, further studies are needed to determine the optimal dosing and administration of this compound, as well as its potential toxicity and side effects.
Scientific Research Applications
1-cyclohexyl-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This results in the suppression of ribosomal RNA synthesis and subsequent inhibition of cancer cell growth.
Properties
IUPAC Name |
1-cyclohexyl-N-(2-morpholin-4-ylethyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O3/c21-16-12-14(13-20(16)15-4-2-1-3-5-15)17(22)18-6-7-19-8-10-23-11-9-19/h14-15H,1-13H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJRORWQMJWTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4236843.png)
![N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide](/img/structure/B4236851.png)

![2-(4-ethylphenoxy)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236860.png)


![N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4236873.png)
![(3-{1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4236877.png)
![5-amino-6-bromo-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4236879.png)
![2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4236897.png)
![N-{5-[(cycloheptylamino)sulfonyl]-2-ethoxyphenyl}acetamide](/img/structure/B4236914.png)

![2-[(2-methylbenzyl)thio]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4236933.png)
![2-(2-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236939.png)
